beta-D-Glucose
Overview
Description
Beta-D-Glucose: is a naturally occurring monosaccharide and an essential carbohydrate in biology. It is one of the two anomers of D-glucose, the other being alpha-D-glucose. This compound is a six-carbon sugar (hexose) with the molecular formula C6H12O6. It is found in fruits, plants, and honey, and plays a crucial role in various metabolic processes in living organisms .
Scientific Research Applications
Beta-D-Glucose has numerous applications in scientific research across various fields:
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucose can be synthesized through the hydrolysis of polysaccharides such as starch and cellulose. The hydrolysis process involves breaking down these polysaccharides into their monosaccharide units using acids or enzymes. For example, the enzymatic hydrolysis of cellulose using cellulase enzymes produces this compound .
Industrial Production Methods: In industrial settings, this compound is often produced from starch through enzymatic hydrolysis. The process involves the use of amylase enzymes to break down starch into maltose, which is further hydrolyzed by maltase enzymes to yield this compound . Another method involves the acetylation of D-glucose to produce pentaacetyl-beta-D-glucopyranose, which can be converted to this compound through deacetylation .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucose undergoes various chemical reactions, including oxidation, reduction, and glycosylation.
Reduction: Reduction of this compound with sodium borohydride produces sorbitol, a sugar alcohol.
Glycosylation: this compound can form glycosidic bonds with other molecules, resulting in the formation of disaccharides and polysaccharides.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride.
Glycosylation: Alcohols and acid catalysts.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Glycosylation: Disaccharides (e.g., maltose) and polysaccharides (e.g., cellulose).
Mechanism of Action
Beta-D-Glucose exerts its effects through various molecular targets and pathways:
Energy Production: this compound is a primary source of energy for cells.
Glycogen Synthesis: this compound is converted to glycogen for storage in the liver and muscles.
Cell Signaling: this compound acts as a signaling molecule, regulating various cellular processes such as insulin secretion and glucose uptake.
Comparison with Similar Compounds
Beta-D-Glucose can be compared with other similar compounds such as alpha-D-glucose, fructose, and galactose:
Alpha-D-Glucose: The main difference between this compound and alpha-D-glucose lies in the orientation of the hydroxyl group at the anomeric carbon.
Fructose: Fructose is a ketohexose, whereas this compound is an aldohexose.
Galactose: Galactose is an epimer of glucose, differing in the configuration at the fourth carbon.
These differences in structure result in distinct chemical properties and biological functions for each compound.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26874-89-5 | |
Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
Record name | beta-D-Glucopyranose | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
Record name | beta-D-Glucose | |
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Solubility |
1200.0 mg/mL | |
Record name | Beta-D-Glucose | |
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CAS No. |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
Record name | β-D-Glucose | |
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Melting Point |
146 - 150 °C | |
Record name | Beta-D-Glucose | |
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Record name | D-Glucose | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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